molecular formula C7H13NO2 B13153539 1-(1-Aminocyclopropyl)-3-methoxypropan-2-one

1-(1-Aminocyclopropyl)-3-methoxypropan-2-one

Cat. No.: B13153539
M. Wt: 143.18 g/mol
InChI Key: UHKLXMVNAOZWSS-UHFFFAOYSA-N
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Description

1-(1-Aminocyclopropyl)-3-methoxypropan-2-one is an organic compound characterized by the presence of an aminocyclopropyl group attached to a methoxypropanone backbone

Preparation Methods

The synthesis of 1-(1-Aminocyclopropyl)-3-methoxypropan-2-one can be achieved through several synthetic routes. One common method involves the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization of γ-substituted amino acid derivatives . Another approach includes alkene cyclopropanation under the action of diazo compounds, ylides, and carbene intermediates . Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity.

Chemical Reactions Analysis

1-(1-Aminocyclopropyl)-3-methoxypropan-2-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives, where the aminocyclopropyl group can be replaced by other nucleophiles.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce alcohols.

Scientific Research Applications

1-(1-Aminocyclopropyl)-3-methoxypropan-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(1-Aminocyclopropyl)-3-methoxypropan-2-one involves its interaction with specific molecular targets and pathways. The aminocyclopropyl group can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its involvement in modulating ethylene biosynthesis and signaling pathways .

Properties

Molecular Formula

C7H13NO2

Molecular Weight

143.18 g/mol

IUPAC Name

1-(1-aminocyclopropyl)-3-methoxypropan-2-one

InChI

InChI=1S/C7H13NO2/c1-10-5-6(9)4-7(8)2-3-7/h2-5,8H2,1H3

InChI Key

UHKLXMVNAOZWSS-UHFFFAOYSA-N

Canonical SMILES

COCC(=O)CC1(CC1)N

Origin of Product

United States

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